molecular formula C10H15N5O2S B1392664 1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide CAS No. 1242925-47-8

1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide

Cat. No.: B1392664
CAS No.: 1242925-47-8
M. Wt: 269.33 g/mol
InChI Key: JZQJTEGCWXAJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide, commonly known as BTS, is a synthetic sulfonamide compound used in a variety of scientific research applications. BTS is a versatile compound that can be used in a variety of laboratory experiments and can be used to study a wide range of biochemical and physiological processes. BTS has been studied extensively in recent years, and its applications and potentials are still being explored.

Scientific Research Applications

  • Chemical Synthesis and Modifications :

    • Rádl and Obadalová (2005) demonstrated the modification of the Gewald reaction for synthesizing substituted benzofurans, benzothiophenes, and indoles using benzotriazole derivatives, highlighting its role in chemical synthesis (Rádl & Obadalová, 2005).
    • Wang, Liu, and Zhang (2003) reported on the elimination of the benzotriazolyl group from N-(α-benzotriazol-1-ylalkyl)amides and sulfonamides, showing its reactivity and potential in creating new chemical entities (Wang, Liu, & Zhang, 2003).
  • Crystal Engineering and Host-Guest Chemistry :

    • Wang et al. (2011) explored the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid, providing insights into hydrogen-bonding supramolecular architectures, which is significant for crystal engineering and host-guest chemistry (Wang et al., 2011).
  • Molecular Conformation Studies :

    • Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives, emphasizing the importance of molecular conformation in relation to pharmaceutical and biological activities (Erturk et al., 2016).
  • Polymer Science and Medical Applications :

    • Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including sulfonamide derivatives, demonstrating applications in medical fields (Aly & El-Mohdy, 2015).
  • Antimicrobial and Antiproliferative Activities :

    • Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives, examining their antiproliferative activities against various cell lines, thus contributing to medicinal chemistry research (Mert et al., 2014).
  • Microbial Degradation of Antibiotics :

    • Ricken et al. (2013) studied the microbial degradation of sulfamethoxazole and other sulfonamides, revealing a novel pathway initiated by ipso-hydroxylation. This research is relevant in environmental science, particularly in understanding the fate of antibiotics in the environment (Ricken et al., 2013).

Mechanism of Action

Target of Action

Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome (SARS) .

Mode of Action

Compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing actions that could lead to myocyte hypertrophy and vascular smooth muscle cell proliferation . This inhibition could also prevent viral attachment and entry .

Biochemical Pathways

Related compounds like dopamine, a neuromodulatory molecule, play several important roles in cells . Dopamine functions as a neurotransmitter, sending signals to other nerve cells . It plays a major role in the motivational component of reward-motivated behavior .

Pharmacokinetics

Similar compounds like fluvoxamine are metabolized by the liver into at least 11 products, all of which are pharmacologically inactive . It is excreted primarily as metabolites, with less than 4% of the original compound remaining .

Result of Action

Related compounds like dopamine can increase the level of dopamine in the brain, affecting reward-motivated behavior . It also plays roles in motor control and controlling the release of various hormones .

Action Environment

Similar compounds like aminoethylethanolamine are used in the industrial manufacture of fuel and oil additives, chelating agents, and surfactants , suggesting that the environment in which these compounds are used can influence their action and efficacy.

Biochemical Analysis

Biochemical Properties

1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of neurotransmitters, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can modulate the activity of these enzymes, leading to changes in neurotransmitter levels and affecting neural signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in gene expression and cellular function . Additionally, it can inhibit or activate enzymes involved in critical biochemical pathways, further modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it can affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

1-(2-aminoethyl)-N,N-dimethylbenzotriazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2S/c1-14(2)18(16,17)8-3-4-10-9(7-8)12-13-15(10)6-5-11/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQJTEGCWXAJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(N=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Reactant of Route 2
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Reactant of Route 3
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Reactant of Route 4
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Reactant of Route 5
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.